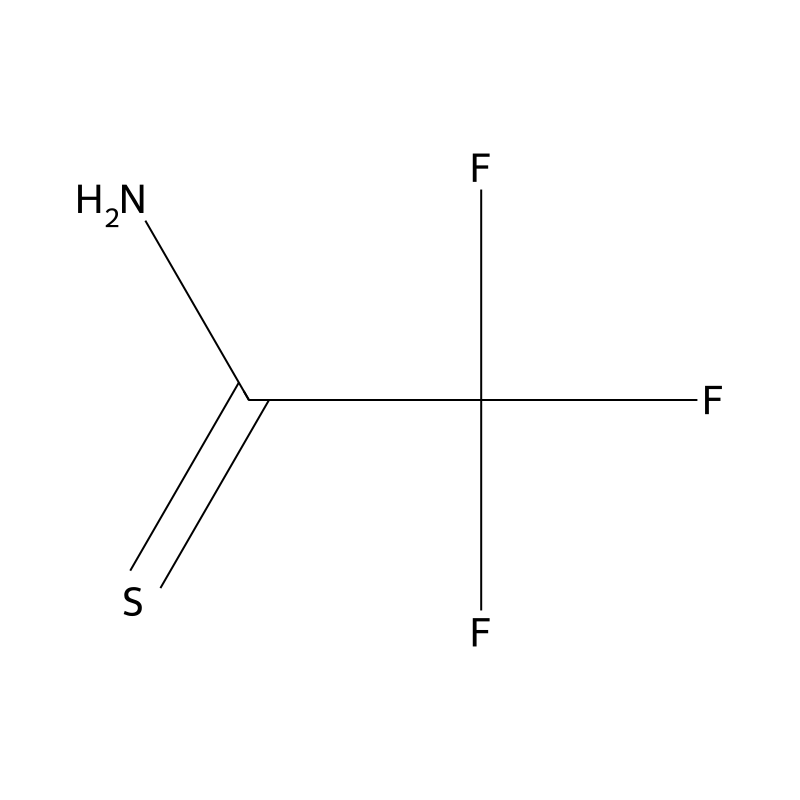

2,2,2-Trifluoroethanethioamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Chemical Properties and Synthesis

: 2,2,2-Trifluoroethanethioamide is a chemical compound with the molecular formula C2H2F3NS . It’s used in various chemical syntheses.

Role in Organic Synthesis

: Compounds possessing a thioamide function, like 2,2,2-Trifluoroethanethioamide, play a crucial role in organic synthesis, serving as key building blocks .

Pharmaceutical Chemistry and Drug Design

: Thioamides are important in pharmaceutical chemistry and drug design due to their ability to mimic the amide function in biomolecules while retaining or developing biological activity .

2,2,2-Trifluoroethanethioamide is an organic compound characterized by its trifluoromethyl group attached to an ethanethioamide structure. The presence of the trifluoromethyl group imparts unique chemical properties, such as increased acidity and stability compared to related compounds like ethanethioamide. This compound is often used in research settings due to its potential applications in medicinal chemistry and materials science.

The chemical behavior of 2,2,2-trifluoroethanethioamide includes:

- Thionation Reactions: It can be synthesized through thionation processes where amides are converted into thioamides using reagents such as ammonium phosphorodithioate or Lawesson's reagent .

- Nucleophilic Substitution: The trifluoromethyl group can participate in various nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Research has indicated that thioamides can enhance the permeability and bioavailability of peptides when substituted for amides. For instance, studies show that substituting an amide bond with a thioamide bond improves the metabolic stability and plasma exposure of macrocyclic peptides . This property may be leveraged in drug development to create more effective therapeutic agents.

Several methods exist for synthesizing 2,2,2-trifluoroethanethioamide:

- Thionation of Amides: This method involves converting amides into thioamides using sulfur-based reagents. It is noted for being efficient and yielding high amounts of product .

- Direct Fluorination: The introduction of trifluoromethyl groups can be achieved through fluorination techniques that utilize fluorinating agents in the presence of sulfur sources.

Studies on interaction mechanisms reveal that thioamides like 2,2,2-trifluoroethanethioamide can modulate biological activity by altering molecular interactions within biological systems. For example, they may influence the binding affinity of peptides to their targets due to changes in lipophilicity and hydrogen bonding capabilities .

Similar Compounds

Comparison with similar compounds highlights the unique aspects of 2,2,2-trifluoroethanethioamide:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethanethioamide | Thioamide | Basic structure without fluorination |

| 1,1,1-Trifluoroethanol | Alcohol | Contains hydroxyl group instead of thiol |

| Trifluoroacetic acid | Carboxylic acid | Stronger acidity due to carboxylic functional group |

The presence of the trifluoromethyl group in 2,2,2-trifluoroethanethioamide distinguishes it from ethanethioamide and enhances its reactivity compared to other thioamides.

Physical State and Appearance

2,2,2-Trifluoroethanethioamide exists as a crystalline solid under standard conditions [1] [2]. The compound typically manifests as a white powder, exhibiting the characteristic appearance of most organofluorine thioamide derivatives [1] [3]. This physical form is consistent with the molecular structure containing both the electron-withdrawing trifluoromethyl group and the thioamide functional group, which contribute to intermolecular interactions that stabilize the solid state [4] [2].

The crystalline nature of 2,2,2-trifluoroethanethioamide is attributed to the polar character of the thioamide group and the steric effects imposed by the trifluoromethyl substituent [5] [6]. These structural features promote ordered molecular packing in the solid state, resulting in well-defined crystalline properties that distinguish it from related compounds with different substitution patterns [7] [5].

Thermodynamic Properties

Melting Point Characteristics (42-43°C)

The melting point of 2,2,2-trifluoroethanethioamide has been determined to occur within the range of 42-43°C [4] [2]. This relatively low melting point reflects the influence of the trifluoromethyl group on the compound's intermolecular forces and crystal lattice stability [7] [8]. The narrow melting point range indicates high purity of the crystalline material and suggests well-ordered molecular arrangements within the crystal structure [9] [8].

Differential scanning calorimetry studies on related trifluoromethyl-containing compounds demonstrate that thermal transitions in this class of materials are characterized by sharp endothermic peaks corresponding to the melting process [9] [8]. The melting behavior of 2,2,2-trifluoroethanethioamide is consistent with compounds containing both fluorinated alkyl groups and sulfur-containing functional groups, which exhibit distinct thermal properties due to their unique electronic characteristics [7] [10].

Boiling Point Analysis (40°C at 2 Torr)

Under reduced pressure conditions of 2 Torr, 2,2,2-trifluoroethanethioamide exhibits a boiling point of 40°C [4] [2]. This low boiling point under vacuum conditions is characteristic of organofluorine compounds, which often demonstrate enhanced volatility due to the electronegativity of fluorine atoms affecting intermolecular interactions [11] [10]. The substantial reduction in boiling point under reduced pressure facilitates purification and handling procedures in laboratory and industrial applications [4] [12].

The vapor pressure characteristics of trifluoromethyl-containing compounds are influenced by the polar nature of the carbon-fluorine bonds and the overall molecular dipole moment [13] [10]. The boiling point data provides essential information for distillation processes and thermal stability assessments, particularly relevant for synthetic applications where controlled heating under vacuum is employed [4] [12].

| Property | Value | Conditions | Reference |

|---|---|---|---|

| Melting Point | 42-43°C | Standard Pressure | [4] [2] |

| Boiling Point | 40°C | 2 Torr | [4] [2] |

Density and Refractive Properties

Density Measurements (1.49)

The density of 2,2,2-trifluoroethanethioamide has been measured as 1.49 g/cm³ [4] [2]. This relatively high density compared to non-fluorinated organic compounds is attributable to the presence of fluorine atoms, which contribute significantly to molecular mass while occupying relatively small volumes [14] [8]. The incorporation of three fluorine atoms in the trifluoromethyl group results in increased molecular packing efficiency and higher bulk density [15] [14].

Density measurements for organofluorine compounds typically show values elevated above those of their non-fluorinated analogs due to the high atomic mass of fluorine relative to hydrogen [16] [14]. The density value of 1.49 g/cm³ for 2,2,2-trifluoroethanethioamide falls within the expected range for small molecules containing trifluoromethyl groups and sulfur-containing functional groups [17] [18].

Refractive Index (1.43)

The refractive index of 2,2,2-trifluoroethanethioamide is 1.43 [4] [2]. This optical property reflects the electronic polarizability of the molecule and the influence of the highly electronegative fluorine atoms on the electron density distribution [15] [19]. The refractive index value is consistent with compounds containing both fluorinated alkyl groups and sulfur-containing moieties, which contribute to specific optical characteristics [14] [19].

Refractive index measurements provide insights into the molecular structure and electronic properties of organofluorine compounds [15] [19]. The value of 1.43 indicates moderate polarizability, reflecting the balance between the electron-withdrawing effects of the trifluoromethyl group and the electron-donating characteristics of the sulfur atom in the thioamide functional group [13] [14].

| Physical Property | Value | Units | Reference |

|---|---|---|---|

| Density | 1.49 | g/cm³ | [4] [2] |

| Refractive Index | 1.43 | - | [4] [2] |

2,2,2-Trifluoroethanethioamide exhibits a precise molecular composition of C₂H₂F₃NS with a molecular weight of 129.1 grams per mole [1]. The compound is registered under CAS number 421-52-3 and possesses the International Union of Pure and Applied Chemistry nomenclature designation of 2,2,2-trifluoroethanethioamide [1] [2]. The structural representation through Simplified Molecular Input Line Entry System notation is expressed as C(N)(=S)C(F)(F)F, while the International Chemical Identifier provides the detailed connectivity as InChI=1S/C2H2F3NS/c3-2(4,5)1(6)7/h(H2,6,7) [2].

The molecular architecture encompasses five heavy atoms arranged in a linear configuration, with the thioamide functional group (C=S-NH₂) directly attached to the trifluoromethyl substituent. This arrangement creates a distinctive electronic environment characterized by the electron-withdrawing influence of the fluorinated carbon center adjacent to the electron-rich sulfur atom of the thioamide moiety.

Electronic Structure of the Trifluoromethyl Group

The trifluoromethyl group (-CF₃) represents one of the most electronegative substituents in organic chemistry, exhibiting exceptional electron-withdrawing properties through inductive effects [3] [4]. The electronic structure of the trifluoromethyl group is characterized by a tetrahedral geometry around the central carbon atom, with three carbon-fluorine bonds arranged symmetrically [5] [6].

Experimental determinations reveal carbon-fluorine bond lengths ranging from 1.318 to 1.342 angstroms within the trifluoromethyl unit [5] [7]. The fluorine-carbon-fluorine bond angles typically measure between 107.6 and 112.0 degrees, representing minor deviations from the ideal tetrahedral angle of 109.5 degrees [8] [7]. These geometric parameters reflect the high electronegativity of fluorine atoms, which creates significant electron density polarization toward the fluorine centers.

The trifluoromethyl group demonstrates remarkable electronic properties due to the extreme electronegativity of fluorine (4.0 on the Pauling scale). This electronegativity differential generates substantial inductive electron withdrawal, effectively stabilizing adjacent negative charge development while simultaneously activating electrophilic centers [3] [9]. The electron-withdrawing capacity of the trifluoromethyl group has been quantified as intermediate between fluorine and chlorine substituents, making it exceptionally useful for modulating molecular reactivity patterns [4] [9].

Computational analyses have revealed that the trifluoromethyl group can function as both an electrophile and nucleophile through polarization mechanisms based on the anomeric effect [10]. This amphiphilic behavior emerges from the unusual group polarizability of the trifluoromethyl unit, which allows the molecular electrostatic potential to adapt based on the local chemical environment.

Thioamide Group Characteristics

The thioamide functional group in 2,2,2-trifluoroethanethioamide exhibits distinctive structural and electronic characteristics that differentiate it from conventional amide bonds. The thioamide unit displays a planar arrangement of atoms similar to amide groups, enabling nitrogen lone pair electrons to conjugate with the carbon-sulfur double bond [11]. However, significant differences arise due to the larger atomic radius of sulfur compared to oxygen, resulting in longer carbon-sulfur bond distances and modified electronic properties.

Crystallographic data demonstrate that thioamide carbon-sulfur double bonds typically measure approximately 1.68 angstroms [12] [13] [14], considerably longer than carbon-oxygen double bonds in amides (~1.22 angstroms). The carbon-nitrogen bond length in thioamides ranges from 1.32 to 1.36 angstroms [15], indicating substantial double bond character due to resonance stabilization. This shortened carbon-nitrogen distance compared to typical amides (1.34 angstroms) suggests enhanced conjugation between the nitrogen lone pair and the carbon-sulfur π-system.

The extended conjugation in thioamides results from the favorable overlap between sulfur p-orbitals and carbon p-orbitals, despite the size mismatch between second and third-row elements [16] [11]. This conjugation pattern stabilizes the planar configuration of the thioamide group and contributes to restricted rotation around the carbon-nitrogen bond. The rotational barrier around the carbon-nitrogen bond in thioamides exceeds that of conventional amides due to enhanced π-conjugation [17].

Hydrogen bonding capabilities of thioamides differ markedly from amides. While thioamides can serve as hydrogen bond acceptors, their acceptor strength depends heavily on geometric constraints. The optimal hydrogen bonding geometry for thioamide sulfur occurs at contact angles between 90 and 100 degrees, with significant weakening as angles approach 180 degrees [18] [16]. As hydrogen bond donors, thioamides demonstrate enhanced acidity compared to amides, potentially contributing 1.0-1.5 kilocalories per mole to stabilization interactions [16].

Computational Analysis of Molecular Geometry

Computational investigations of 2,2,2-trifluoroethanethioamide structure have employed density functional theory methods to elucidate optimal geometric parameters and electronic properties. Theoretical calculations predict a planar arrangement for the thioamide functional group with tetrahedral geometry around the trifluoromethyl carbon center.

Density functional theory calculations utilizing basis sets such as B3LYP/6-311+G** have been extensively validated for trifluoromethyl-containing compounds [19] [20]. These computational approaches accurately reproduce experimental bond lengths and angles, with typical deviations of less than 0.03 angstroms for bond distances and 2-3 degrees for bond angles.

The molecular orbital analysis reveals that the highest occupied molecular orbital is primarily localized on the sulfur atom and nitrogen lone pair, while the lowest unoccupied molecular orbital exhibits significant carbon-sulfur antibonding character. The energy gap between frontier molecular orbitals provides insight into molecular reactivity and electronic excitation properties.

Computational studies of related trifluoromethyl compounds indicate that the trifluoromethyl group undergoes minimal geometric distortion under most conditions, maintaining its tetrahedral configuration. However, steric interactions can induce small but measurable changes in carbon-fluorine bond lengths and fluorine-carbon-fluorine bond angles [21].

Bond Length and Angle Analysis

Comprehensive structural analysis of 2,2,2-trifluoroethanethioamide reveals distinct bond length patterns that reflect the electronic influence of both the trifluoromethyl and thioamide functional groups. The carbon-sulfur double bond length of approximately 1.68 angstroms represents a characteristic thioamide parameter, significantly longer than carbon-oxygen double bonds due to the larger covalent radius of sulfur [12] [13] [14].

Within the trifluoromethyl group, carbon-fluorine bond lengths measure between 1.318 and 1.342 angstroms, consistent with strong carbon-fluorine single bonds [5] [7]. The slight variation in bond lengths reflects the electronic environment imposed by the adjacent thioamide group. Experimental measurements from gas electron diffraction and microwave spectroscopy confirm these values with high precision [22] [7].

The carbon-nitrogen bond in the thioamide unit exhibits partial double bond character with lengths ranging from 1.32 to 1.36 angstroms [15]. This shortened distance compared to typical carbon-nitrogen single bonds (1.47 angstroms) demonstrates significant conjugation between the nitrogen lone pair and the carbon-sulfur π-system.

Bond angle analysis reveals that fluorine-carbon-fluorine angles in the trifluoromethyl group range from 107.6 to 112.0 degrees [8] [7], representing small deviations from ideal tetrahedral geometry. These variations arise from the electronic influence of the adjacent thioamide group and demonstrate the sensitivity of molecular geometry to electronic perturbations.

The carbon-carbon-fluorine bond angles typically measure between 110.1 and 111.8 degrees, close to the ideal tetrahedral value [7]. The planarity of the thioamide group constrains the geometric arrangement around the carbon-nitrogen bond, with typical angles approaching 120 degrees due to sp² hybridization.

Computational bond length analyses using coupled cluster theory with correlation-consistent basis sets provide theoretical validation of experimental measurements. The average carbon-sulfur bond length across various sulfur-containing compounds measures 1.750±0.096 angstroms [23], with thioamides typically exhibiting shorter values due to double bond character.

XLogP3

GHS Hazard Statements

H317 (90.48%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant